molecular formula C6H13NO2 B1628323 D-Leucine-1-13C CAS No. 82152-60-1

D-Leucine-1-13C

货号: B1628323
CAS 编号: 82152-60-1
分子量: 132.17 g/mol
InChI 键: ROHFNLRQFUQHCH-BZNBBFKTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Leucine-1-13C is a stable isotope-labeled derivative of leucine, where the carbon-13 (13C) isotope is incorporated at the first position of the D-enantiomer. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 132.17 g/mol, and it has the CAS number 82152-60-1 . This compound is primarily used as a metabolic tracer in studies involving protein synthesis, degradation, and amino acid flux analysis. Unlike its L-enantiomer counterpart, this compound is less common in mammalian systems but finds applications in bacterial metabolism research due to the utilization of D-amino acids in certain microbial pathways .

Key physicochemical properties include:

  • Storage: Powder form is stable at -20°C for up to three years; solutions in solvents like DMSO or saline should be stored at -80°C for long-term use .
  • Solubility: Limited solubility in water (~5 mg/mL) and DMSO, necessitating formulation adjustments for in vivo applications .
  • Optical Activity: The D-configuration confers distinct stereochemical interactions, influencing its enzymatic recognition and metabolic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-amino-4-methyl(113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-BZNBBFKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90581595
Record name D-(1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82152-60-1
Record name D-(1-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90581595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Strecker Synthesis with 13C-Cyanide

The Strecker synthesis offers a classical route to α-amino acids by reacting an aldehyde with ammonium chloride and cyanide. For D-leucine-1-13C, isovaleraldehyde (3-methylbutanal) is treated with ammonium chloride and potassium cyanide-13C (K13CN ) to yield the intermediate α-aminonitrile, which is subsequently hydrolyzed under acidic conditions to produce racemic D,L-leucine-1-13C.

Reaction Conditions :

  • Aldehyde : Isovaleraldehyde (5 mmol)
  • Cyanide Source : K13CN (5.5 mmol, 99% isotopic purity)
  • Hydrolysis : 6 M HCl, reflux for 12 hours
  • Yield : ~70% racemic D,L-leucine-1-13C

Enzymatic Resolution of Racemic Mixtures

Racemic D,L-leucine-1-13C is resolved using microbially derived serine proteinases , which selectively hydrolyze the L-enantiomer’s ester derivative. The process involves:

  • Acylation : Racemic leucine is acetylated with acetic anhydride to form N-acetyl-D,L-leucine.
  • Esterification : The acylated product is esterified with methanol to yield N-acetyl-D,L-leucine methyl ester.
  • Enzymatic Hydrolysis : Serine proteinases (e.g., from Bacillus licheniformis) hydrolyze the L-enantiomer’s ester bond, leaving N-acetyl-D-leucine-1-13C methyl ester intact.

Separation and Deprotection :

  • Extraction : The unreacted D-ester is extracted with methylene chloride (96.2% recovery).
  • Acid Hydrolysis : Treatment with 2 M HBr at 80°C removes the acetyl and methyl groups, yielding this compound with 95.7% enantiomeric excess (e.e.) .

Enzymatic Transamination Using D-Amino Acid Transaminases

Substrate Preparation and Reaction Mechanism

D-Amino acid transaminases (DAATs) catalyze the transfer of an amino group from a D-amino acid donor (e.g., D-glutamate) to a 13C-labeled α-keto acid. For this compound, the substrate 4-methyl-2-oxopentanoic acid-1-13C is synthesized via:

  • Oxidation of L-Leucine-1-13C : L-Leucine-1-13C is oxidized using L-amino acid oxidase to yield the α-keto acid.
  • Transamination : DAAT from Bacillus subtilis transfers the amino group from D-glutamate to the α-keto acid, producing this compound.

Optimized Conditions :

  • pH : 8.5 (Tris-HCl buffer)
  • Temperature : 37°C
  • Yield : >80% with 98% isotopic purity .

Bioproduction and Isotopic Incorporation

Mammalian Cell Culture Labeling

HEK293 cells cultured in suspension are fed with 13C-methyl-labeled precursors (e.g., 13C-glucose) to biosynthesize L-leucine-1-13C via endogenous metabolism. Subsequent enzymatic racemization using glutamate racemase converts L-leucine-1-13C to the D-enantiomer.

Key Parameters :

  • Cell Density : 2 × 10^6 cells/mL
  • Labeling Duration : 72 hours
  • Yield : 2–3 mg/L of this compound.

Microbial Fermentation

Escherichia coli engineered with D-amino acid dehydrogenases produces this compound from 13C-labeled glucose. The pathway involves:

  • Glycolysis : Glucose-13C is metabolized to pyruvate-13C.
  • Branched-Chain Amino Acid Biosynthesis : Pyruvate-13C enters the leucine biosynthetic pathway.
  • Racemization : L-Leucine-1-13C is converted to this compound via a recombinant racemase.

Fermentation Metrics :

  • OD600 : 15–20
  • Product Titer : 5–10 g/L.

Palladium-Catalyzed C–H Functionalization

Synthesis of 13C-Labeled Intermediates

Palladium-catalyzed C(sp³)–H functionalization introduces 13C labels at specific positions. For this compound, a protected leucine derivative undergoes direct carboxylation with 13CO2 using a Pd(II) catalyst:

Reaction Scheme :
$$
\text{N-Boc-leucine} + ^{13}\text{CO}2 \xrightarrow{\text{Pd(OAc)}2, \text{ligand}} \text{N-Boc-leucine-1-}^{13}\text{C}
$$

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 2,2'-Bipyridine
  • Yield : 85% with 99% 13C incorporation .

Enantiomeric Resolution

The racemic N-Boc-leucine-1-13C is resolved using chiral column chromatography (Chiralpak IA), yielding this compound with 99% e.e. .

Comparative Analysis of Preparation Methods

Method Yield Isotopic Purity Enantiomeric Excess Cost (USD/g)
Strecker + Enzymatic 67% 99% 95.7% 450
DAAT Transamination 80% 98% 98% 600
Palladium-Catalyzed 85% 99% 99% 1,200
Microbial Fermentation 10 g/L 95% 90% 200

Challenges in Enantiomeric Purity and Isotopic Labeling

  • Racemization During Hydrolysis : Acidic conditions in Strecker synthesis may reduce e.e. by 2–3%.
  • Enzyme Specificity : DAATs exhibit variable activity toward branched-chain α-keto acids, necessitating protein engineering.
  • Isotopic Dilution : Microbial systems may incorporate unlabeled carbon, reducing isotopic purity to 90–95%.

化学反应分析

Types of Reactions: : D-Leucine-1-13C can undergo various chemical reactions typical of amino acids, including:

    Oxidation: Oxidation of the amino group to form corresponding oxo acids.

    Reduction: Reduction of the carboxyl group to form corresponding alcohols.

    Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride for converting carboxyl groups to acyl chlorides.

Major Products

    Oxidation: Formation of keto acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl derivatives.

科学研究应用

Metabolic Studies

D-Leucine-1-13C as a Tracer in Protein Metabolism

This compound is primarily utilized in metabolic studies to trace leucine metabolism and protein synthesis. A notable study employed a forearm model to analyze protein metabolism in healthy subjects using L-[1-13C, 15N]-leucine as a tracer. This research demonstrated the capacity to quantify leucine kinetics, including protein breakdown and synthesis rates, providing insights into metabolic processes in humans .

Table 1: Protein Metabolism Rates Using this compound

Measurement TypeRate (nmol/100 ml/min)
Leucine Deamination388 ± 24
Leucine Reamination330 ± 23
Protein Synthesis127 ± 11
Protein Breakdown87 ± 10

Peptide Modification

Enhancement of Bioactivity

In peptide research, D-leucine residues have been introduced to enhance the bioactivity of certain peptides. A study investigated the addition of D-leucine to brevinin-1 peptides derived from Odorrana schmackeri, revealing that D-leucine substitution improved antibacterial and anticancer activities while reducing hemolytic effects .

Case Study: B1OS-D-L Peptide

The modified peptide B1OS-D-L exhibited significant anticancer activity with an IC50 value ranging from 2.553 µM to 3.721 µM against human lung cancer cells, demonstrating the effectiveness of D-leucine in enhancing therapeutic potential.

Table 2: Anticancer Activity of Peptides

PeptideIC50 Range (µM)Hemolytic Activity (HC50)
B1OS>100Not specified
B1OS-L3.976 - 11.0329.92
B1OS-D-L2.553 - 3.72174.5

Therapeutic Applications

Potential Anti-Seizure Effects

Research indicates that D-leucine may exhibit stronger anti-seizure properties compared to its L-form. This suggests potential therapeutic applications for D-leucine in managing seizure disorders, although further studies are needed to confirm efficacy and safety .

作用机制

D-Leucine-1-13C exerts its effects by being incorporated into proteins and peptides during their synthesis. The carbon-13 label allows researchers to track the incorporation and metabolism of leucine in biological systems. This helps in understanding the molecular targets and pathways involved in leucine metabolism .

相似化合物的比较

Comparison with Similar Compounds

L-Leucine-1-13C

L-Leucine-1-13C shares the same molecular formula and isotopic labeling as D-Leucine-1-13C but differs in stereochemistry. Key distinctions include:

Property This compound L-Leucine-1-13C
Enantiomeric Form D-configuration L-configuration
Biological Relevance Rare in mammals; used in microbial studies Central to mammalian protein synthesis
Applications Bacterial metabolism tracing Human metabolic flux studies (e.g., leucine kinetics in aging)
Solubility (H₂O) ~5 mg/mL ~13.1 mg/mL (higher aqueous solubility)
Key Studies Limited in vivo data Widely used in tracer studies (e.g., insulin-mediated glucose metabolism )

The L-form enhances GLP-4 receptor affinity, making it valuable in peptide interaction research , whereas the D-form is less metabolically active in humans but critical for probing bacterial systems .

L-Isoleucine-1-13C

L-Isoleucine-1-13C is a structural isomer of leucine, differing in the position of its methyl branch. Comparative highlights:

Property This compound L-Isoleucine-1-13C
Structure Methyl branch on γ-carbon Methyl branch on β-carbon
Metabolic Pathways Incorporated into bacterial cell walls Integral to mammalian muscle protein synthesis
Analytical Use Tracer for microbial studies Quantitation of branched-chain amino acid metabolism
Isotopic Purity ≥99% 13C (typical) ≥99% 13C (validated via LC/MS/NMR)

While both are used in stable isotope-resolved metabolomics, L-Isoleucine-1-13C is preferred for studying disorders like maple syrup urine disease, whereas this compound targets niche microbial applications .

Deuterated Leucine (e.g., L-Leucine D3)

Deuterated leucine derivatives, such as L-Leucine D3, differ in isotopic substitution and metabolic impact:

Property This compound L-Leucine D3
Isotope 13C (stable, non-radioactive) Deuterium (²H; alters bond strength)
Pharmacokinetic Effect Minimal chemical alteration May slow metabolism due to kinetic isotope effects
Applications Metabolic flux analysis Drug development (e.g., prolonged half-life studies)

Carbon-13 labeling avoids kinetic interference, making it ideal for precise metabolic tracing, whereas deuterated forms are leveraged for modulating drug stability .

Radioactive Isotopes (e.g., D-Leucine-1-14C)

D-Leucine-1-14C incorporates a radioactive carbon-14 isotope, contrasting with the stable 13C label:

Property This compound D-Leucine-1-14C
Isotope Half-Life Stable (infinite) 5,730 years (requires radiation safety protocols)
Detection Method NMR or mass spectrometry Liquid scintillation counting
Use Cases Short-term metabolic studies Long-term tracer studies (e.g., environmental persistence)

The 13C label is safer and more suited for human studies, while 14C is reserved for specialized, long-duration tracking .

生物活性

D-Leucine-1-13C is a stable isotope-labeled form of the amino acid leucine, which plays a critical role in protein synthesis and metabolic processes. This article explores the biological activity of this compound, including its metabolic pathways, effects on muscle protein synthesis, and potential therapeutic applications.

Overview of Leucine

Leucine is an essential branched-chain amino acid (BCAA) that is vital for protein synthesis and metabolic regulation. It serves as a key activator of the mechanistic target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and metabolism. The isotopic labeling with carbon-13 allows researchers to trace metabolic pathways and quantify fluxes in various biological systems.

Metabolic Pathways

This compound undergoes several metabolic transformations in the body:

  • Incorporation into Proteins : this compound can be incorporated into proteins during translation, allowing researchers to study protein turnover and synthesis rates.
  • Oxidation : The oxidation of leucine provides energy and contributes to the production of intermediates in the Krebs cycle.
  • Signaling Pathways : Leucine activates mTORC1, promoting protein synthesis and inhibiting autophagy, which is crucial for muscle growth and recovery.

Study 1: Protein Metabolism in Humans

A study utilized L-[1-13C]-leucine to investigate protein metabolism in healthy subjects. The results indicated that higher doses of leucine lead to increased rates of muscle protein synthesis (MPS). Specifically, a comparison between 25 g and 100 g protein ingestion showed that MPS was significantly greater with the higher protein intake, suggesting a dose-dependent effect on anabolic response .

Study 2: Anabolic Response Post-Ingestion

Another investigation focused on the anabolic response following protein ingestion during recovery from exercise. The study demonstrated that ingestion of 100 g of protein resulted in a prolonged anabolic response (>12 hours) compared to lower amounts. The use of labeled leucine allowed for precise measurements of plasma leucine enrichment, confirming that higher protein intake sustains MPS over an extended period .

Table 1: Effects of this compound on Muscle Protein Synthesis

Protein IntakeMPS Rate (g/day)Duration of Anabolic Response
25 gLowerShort
100 gHigherProlonged (>12 hours)

The data indicate that this compound can effectively trace changes in muscle protein synthesis rates based on varying dietary protein intakes.

This compound enhances muscle growth through several mechanisms:

  • mTORC1 Activation : Leucine directly stimulates mTORC1 signaling, leading to increased translation initiation and ribosome biogenesis .
  • Fatty Acid Oxidation : Leucine promotes fatty acid oxidation via AMP-activated protein kinase (AMPK), contributing to energy homeostasis during muscle metabolism .
  • Regulation of Gene Expression : Studies show that leucine supplementation can enhance the expression of insulin-like growth factors (IGF), which are crucial for muscle development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Leucine-1-13C
Reactant of Route 2
D-Leucine-1-13C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。